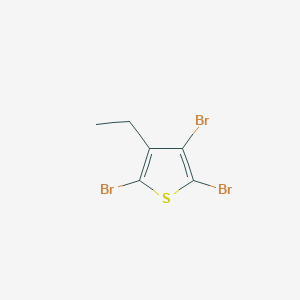

2,3,5-Tribromo-4-ethylthiophene

Description

Significance of Polyhalogenated Thiophenes in Contemporary Organic Chemistry

Polyhalogenated thiophenes serve as versatile intermediates in the synthesis of complex organic molecules. The presence of multiple halogen atoms, typically bromine or iodine, provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of conjugated polymers, organic semiconductors, and pharmaceutical agents. magtech.com.cnrsc.org The strategic placement of halogen atoms allows for regioselective functionalization, offering precise control over the final molecular architecture.

The electronic properties of polyhalogenated thiophenes are also of great interest. The electron-withdrawing nature of halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene (B33073) ring. This tuning of electronic properties is crucial for the design of materials for organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). magtech.com.cn

Structural Characteristics and Isomeric Considerations of Brominated Thiophenes

The bromination of thiophenes can lead to a variety of isomers, depending on the reaction conditions and the directing effects of existing substituents. For an ethyl-substituted thiophene, the position of the ethyl group significantly influences the outcome of bromination. In the case of 2,3,5-Tribromo-4-ethylthiophene, the thiophene ring is heavily substituted with three bromine atoms and one ethyl group.

Overview of Research Trajectories for this compound and Related Derivatives

While specific research exclusively focused on this compound is limited, the research trajectories for closely related polyhalogenated alkylthiophenes provide valuable insights into its potential applications. A significant area of investigation is their use as monomers in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). magtech.com.cnnih.gov The properties of these polymers are highly dependent on the nature of the alkyl substituent and the degree of halogenation of the monomer.

Furthermore, polyhalogenated thiophenes are explored as key intermediates in the synthesis of biologically active compounds. For instance, the closely related 2,3,5-Tribromo-4-methylthiophene has been utilized as a synthetic intermediate for diarylthiopheneacetyl guanidines, which act as selective BACE1 inhibitors, and for photochromic dithienylthiazole derivatives. chemicalbook.com It is plausible that this compound could serve as a precursor for analogous derivatives with potentially modulated biological activities or material properties due to the difference in the alkyl substituent.

Physicochemical Properties of Brominated Thiophenes

| Property | 2,3,5-Tribromothiophene | 2,3,5-Tribromo-4-methylthiophene |

| CAS Number | 3141-24-0 chemicalbook.com | 67869-13-0 chemicalbook.comtcichemicals.com |

| Molecular Formula | C₄HBr₃S chemicalbook.com | C₅H₃Br₃S chemicalbook.com |

| Molecular Weight | 320.83 g/mol chemicalbook.com | 334.86 g/mol |

| Melting Point | 25-28 °C chembk.com | - |

| Boiling Point | 120 °C at 11 mmHg chembk.com | - |

| Density | 2.483 g/mL at 25 °C chembk.com | - |

Note: The data for 2,3,5-Tribromo-4-methylthiophene is presented as a reference due to the lack of specific data for the ethyl analog.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of organic compounds. While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related structures.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet). The absence of a signal for the C4-H proton. |

| ¹³C NMR | Signals for the four thiophene carbons, with chemical shifts influenced by the bromine and ethyl substituents, and signals for the two carbons of the ethyl group. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the ethyl group, and C-Br and C-S stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₅Br₃S, along with a characteristic isotopic pattern due to the presence of three bromine atoms. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromo-4-ethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3S/c1-2-3-4(7)6(9)10-5(3)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVCTERZCQTIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Tribromo 4 Ethylthiophene

Optimization of Synthetic Conditions and Reaction Engineering

Catalyst Development for Enhanced Yield and Selectivity

While specific catalyst studies for the synthesis of 2,3,5-Tribromo-4-ethylthiophene are not detailed in the reviewed literature, related methodologies for other alkylthiophenes suggest that Lewis acids could play a significant role. For instance, in the bromination of ethyl 5-alkylthiophene-2-carboxylates, aluminum(III) chloride (AlCl₃) has been used effectively under "catalyst swamping conditions" to direct bromination to the 4-position with high selectivity and yields of 90-95% thieme-connect.com. This approach prevents excessive bromination at other accessible positions thieme-connect.com. The molar ratio of the substrate to the Lewis acid catalyst is a critical parameter that must be optimized to maximize the yield of the desired product thieme-connect.com.

For other halogenated thiophenes, palladium catalysts, such as Pd(PPh₃)₄, are employed in cross-coupling reactions to build more complex molecules, but information on their use in the direct bromination to produce this compound is not available.

Investigation of Solvent Effects and Temperature Profiles

The choice of solvent and the reaction temperature are crucial variables in controlling the outcome of bromination reactions. For the selective bromination of related thiophene (B33073) derivatives, chlorinated solvents such as dichloromethane, chloroform, or 1,2-dichloroethane have proven effective thieme-connect.com. These solvents are favored for their ability to facilitate the reaction while minimizing side products thieme-connect.com.

Temperature control is essential for managing selectivity. Bromination reactions are often highly exothermic, and maintaining a low temperature is key to preventing over-bromination and the formation of undesirable isomers. Studies on similar compounds have shown that maintaining a temperature profile around 0-5 °C is optimal for achieving high yields of the target product thieme-connect.com. For example, the synthesis of 2,3,5-Tribromothiophene from thiophene involves an initial cooling phase to -5°C during the addition of bromine, followed by a gradual heating to reflux, indicating a carefully controlled temperature profile is necessary throughout the reaction.

Data on Synthetic Conditions for Analogous Thiophene Brominations

To illustrate the impact of these parameters, the following table summarizes typical conditions found in the literature for the bromination of related thiophene compounds. It is important to note that these conditions are for analogous, not identical, reactions and would require optimization for the synthesis of this compound.

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl 5-alkylthiophene-2-carboxylates | AlCl₃ / Br₂ | Dichloromethane | 0-5 | 90-95 | thieme-connect.com |

| Thiophene | Copper bromide / Br₂ | Chloroform | -5 to Reflux | High |

Reactivity and Mechanistic Aspects of 2,3,5 Tribromo 4 Ethylthiophene

Site-Selective Functionalization of Bromine Atoms

The differential reactivity of the bromine atoms at the C2, C3, and C5 positions of 2,3,5-tribromo-4-ethylthiophene is a key feature that allows for its stepwise functionalization. This selectivity is governed by the inherent electronic properties of the thiophene (B33073) ring and the influence of the substituents.

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In the case of polybrominated thiophenes, the site of metallation is highly dependent on the reaction conditions and the directing effects of the substituents. For this compound, the bromine at the C2 position is generally the most susceptible to lithiation. This is attributed to the higher acidity of the α-protons in thiophenes, which translates to a more stabilized organolithium species at this position.

The reaction with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures typically results in the selective exchange of the C2-bromine. The resulting 2-lithio-3,5-dibromo-4-ethylthiophene can then be trapped with various electrophiles to introduce a new substituent at the C2 position. Further metallation at the C5 position can often be achieved under more forcing conditions or by using a different metallating agent. The C3-bromine is generally the least reactive towards metal-halogen exchange due to steric hindrance from the adjacent ethyl group and the neighboring bromine atom.

Grignard reagent formation from this compound would likely follow a similar trend in reactivity, with the C2-bromine being the most prone to oxidative addition of magnesium. However, the conditions required for Grignard formation are typically harsher than for lithiation and may lead to a mixture of products.

Table 1: Predicted Regioselectivity of Metallation of this compound

| Reagent | Conditions | Major Product | Minor Product(s) |

| n-BuLi | THF, -78 °C | 2-Lithio-3,5-dibromo-4-ethylthiophene | 5-Lithio-2,3-dibromo-4-ethylthiophene |

| Mg, THF | Reflux | 2-(Bromomagnesio)-3,5-dibromo-4-ethylthiophene | Mixture of Grignard reagents |

Note: The data in this table is inferred from the general reactivity of polybrominated thiophenes and has not been experimentally confirmed for this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are indispensable methods for the formation of carbon-carbon bonds. The regioselectivity of these reactions on polyhalogenated substrates is influenced by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst.

For this compound, the C2-bromine is expected to be the most reactive in palladium-catalyzed cross-coupling reactions. This is consistent with the general trend observed for polyhalogenated heterocycles, where the α-positions are more activated. Consequently, a single equivalent of a coupling partner, such as an arylboronic acid in a Suzuki coupling, would predominantly yield the 2-substituted product.

Selective coupling at the C5 position can be achieved after the C2 position has been functionalized. The C3-bromine remains the most challenging to activate for cross-coupling due to steric hindrance. The choice of palladium catalyst, ligand, and reaction conditions can be tuned to optimize the selectivity for a desired position.

Table 2: Predicted Outcome of Palladium-Catalyzed Cross-Coupling of this compound with an Arylboronic Acid (ArB(OH)₂) (1 equivalent)

| Catalyst/Ligand | Base | Solvent | Major Product |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Aryl-3,5-dibromo-4-ethylthiophene |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 2-Aryl-3,5-dibromo-4-ethylthiophene |

Note: The data in this table is based on established trends for palladium-catalyzed cross-coupling of polybrominated thiophenes and serves as a predictive model for this compound.

Selective removal of bromine atoms (hydrodebromination) can be achieved using various reducing agents. The regioselectivity of such reactions is often parallel to that of metallation and cross-coupling. Therefore, the C2-bromine of this compound would be the most readily reduced, for example, by using zinc dust in acetic acid or through catalytic hydrogenation.

Halogen exchange reactions, such as the conversion of a bromide to a chloride or fluoride, can also exhibit selectivity. These transformations often proceed through an organometallic intermediate or are catalyzed by a transition metal. The relative reactivity of the bromine atoms in this compound would likely follow the C2 > C5 > C3 order.

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring

The thiophene ring itself can participate in various reactions, with its reactivity being modulated by the substituents it bears.

The ethyl group at the C4 position is an electron-donating group, which activates the thiophene ring towards electrophilic aromatic substitution. However, the three bromine atoms are strongly deactivating through their inductive effect, which generally outweighs their resonance effect. Consequently, this compound is expected to be significantly less reactive towards electrophiles than thiophene itself.

If an electrophilic substitution were to occur, the directing effects of the substituents would come into play. The ethyl group directs electrophiles to the ortho and para positions. In this case, the only available position is C2, which is already brominated. Therefore, further electrophilic substitution on the ring is highly unlikely under standard conditions.

Nucleophilic aromatic substitution (SNAr) on polyhalogenated thiophenes is also a possible reaction pathway, particularly with strong nucleophiles. The electron-withdrawing nature of the bromine atoms facilitates nucleophilic attack. The most likely site for nucleophilic attack would be one of the carbon atoms bearing a bromine, leading to substitution of the halogen. The regioselectivity would depend on the stability of the intermediate Meisenheimer complex, with attack at the C2 or C5 positions being more favorable.

Thiophene rings can undergo ring-opening reactions under certain conditions, often initiated by strong bases or organometallic reagents. For instance, treatment with a strong base could potentially lead to deprotonation and subsequent ring-opening to form acyclic sulfur-containing compounds. However, for this compound, the more likely pathway with strong bases would be metal-halogen exchange as described earlier.

Rearrangement reactions of substituted thiophenes can also occur, sometimes involving the migration of substituents. For example, under strongly acidic or high-temperature conditions, there is a possibility of substituent migration, although such reactions are not common for simple polybrominated thiophenes. There is no specific information available in the searched literature to suggest that this compound is particularly prone to ring-opening or rearrangement under typical synthetic conditions.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for complex organic molecules like this compound typically involves a combination of kinetic experiments and the detection or computational modeling of transient species. Such studies are fundamental to understanding the reaction pathways and the factors that govern reaction rates and outcomes.

Currently, there is a lack of specific kinetic data in the scientific literature for key transformation steps of this compound. Kinetic studies are crucial for determining the rate-determining step of a reaction and for understanding how the concentration of reactants, catalysts, and temperature affect the reaction rate.

For analogous reactions involving other substituted thiophenes, such as Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. libretexts.org In the case of this compound, the presence of multiple bromine atoms at different positions (α and β to the sulfur atom) introduces complexity in regioselectivity. Kinetic studies would be invaluable in determining the relative rates of reaction at the C2, C3, and C5 positions and how the electronic and steric effects of the ethyl group at the C4 position influence this reactivity.

A computational study on the vicarious nucleophilic substitution of nitroarenes has shown that theoretical models can be validated by comparison with experimental kinetic results, allowing for the analysis of reactivity patterns. nih.gov Similar computational approaches could, in the future, provide valuable insights into the kinetics of reactions involving this compound, even in the absence of extensive experimental data.

The direct observation and characterization of intermediates and transition states in the reactions of this compound are not reported in the available literature. These transient species are, by their nature, high-energy and short-lived, making their experimental identification challenging.

In the context of Suzuki-Miyaura cross-coupling reactions, the general mechanism involves the formation of a Pd(II) intermediate after the initial oxidative addition step. libretexts.org For a substrate like this compound, this would lead to a bromo(organo)palladium(II) complex. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, would yield the coupled product and regenerate the Pd(0) catalyst. The characterization of such intermediates for this specific compound would likely require advanced spectroscopic techniques under specialized conditions.

Computational chemistry offers a powerful tool for studying intermediates and transition states that are difficult to observe experimentally. For instance, a computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) identified the stepwise pathway involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by a catalyzed proton transfer to facilitate the elimination of the leaving group. nih.gov Similar computational investigations could model the reaction pathways of this compound, predicting the structures and energies of intermediates and transition states for various transformations, such as metal-catalyzed cross-coupling or lithiation-substitution reactions. A study on the Suzuki–Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) utilized X-ray crystallography to determine the structure of the resulting products, which provided indirect evidence for the reaction mechanism and the sequence of coupling events. nih.gov

Future research employing a combination of experimental techniques, such as low-temperature NMR or mass spectrometry, and high-level computational modeling will be necessary to fully elucidate the intricate mechanistic details of the reactivity of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3,5 Tribromo 4 Ethylthiophene

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of 2,3,5-Tribromo-4-ethylthiophene would be characterized by several key vibrational modes. The thiophene (B33073) ring itself has characteristic stretching and bending vibrations. For substituted thiophenes, these bands are typically observed in the regions of 1500-1300 cm⁻¹ for C=C stretching and around 800-600 cm⁻¹ for C-S stretching. iosrjournals.org

The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The presence of three bromine atoms would likely result in multiple absorption bands in this region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (ethyl) | 2980-2850 |

| C=C stretching (thiophene ring) | 1500-1300 |

| CH2/CH3 bending (ethyl) | 1470-1380 |

| C-S stretching (thiophene ring) | 800-600 |

The vibrational modes of the ethyl group can provide insights into its conformational freedom. The C-H stretching and bending vibrations of the methylene (B1212753) and methyl groups are expected in their characteristic regions. The rocking and twisting modes of the CH2 group, which are sensitive to the local environment and conformation, would likely appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org Detailed analysis of these bands, potentially aided by computational modeling, could provide information about the preferred orientation of the ethyl group relative to the thiophene ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the precise determination of a compound's molecular formula and for understanding its fragmentation behavior, which in turn helps to confirm its structure.

Precise Determination of Molecular Formula and Elemental Composition

No specific high-resolution mass spectrometry data for this compound has been reported. In a hypothetical analysis, the expected monoisotopic mass of this compound (C₆H₅Br₃S) would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ³²S). This theoretical value would then be compared against an experimental measurement from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, to confirm the elemental composition with a high degree of accuracy, typically within a few parts per million (ppm).

Analysis of Fragmentation Pathways for Structural Confirmation

The fragmentation of this compound under mass spectrometric conditions, typically electron ionization (EI), would be expected to follow patterns characteristic of halogenated aromatic compounds and alkylthiophenes. Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the ethyl group. For instance, initial fragmentation might show the loss of a bromine radical (Br•) or a hydrogen bromide (HBr) molecule. The ethyl group could undergo benzylic-like cleavage to lose a methyl radical (•CH₃), resulting in a stable thienyl cation. However, without experimental data, these proposed fragmentation patterns remain speculative.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Bond Lengths/Angles

There are no published crystal structures for this compound. A crystallographic study would precisely determine the bond lengths (e.g., C-C, C-S, C-Br, C-H) and bond angles within the molecule. It would reveal the planarity of the thiophene ring and the orientation of the ethyl group relative to the ring. This data is fundamental for understanding the molecule's steric and electronic properties.

Polymorphism and Anisotropic Thermal Parameters

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would exhibit distinct physical properties. A comprehensive crystallographic investigation would be required to identify and characterize any polymorphic forms.

Furthermore, the analysis of anisotropic thermal parameters would describe the anisotropic vibration of atoms within the crystal lattice. This information can provide insights into the dynamic behavior of the molecule in the solid state. Regrettably, no such studies have been documented for this specific compound.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound this compound are not presently available. As a result, a thorough analysis of its electronic structure, conformational dynamics, and other theoretical parameters as requested cannot be compiled at this time.

The exploration of a molecule's properties through computational chemistry is a highly specific process. Methodologies such as Density Functional Theory (DFT) for geometry optimization, analysis of Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping provide deep insights into the behavior of a particular molecular structure. Similarly, conformational analysis and molecular dynamics simulations are tailored to the unique steric and electronic characteristics of the compound , in this case, the rotational behavior of the ethyl group in the specific environment of the tribromo-substituted thiophene ring.

While research exists for related compounds such as various isomers of tribromothiophene and alkyl-substituted thiophenes, extrapolating this data to this compound would not provide the scientifically accurate and specific information required for a dedicated analysis. The precise positioning of the three bromine atoms and the ethyl group on the thiophene ring significantly influences the molecule's electronic distribution and spatial arrangement, making direct comparisons with other derivatives speculative.

Further research and dedicated computational studies are necessary to elucidate the specific theoretical and chemical properties of this compound. Until such studies are published in peer-reviewed literature, a detailed article on its computational chemistry and theoretical modeling cannot be accurately generated.

Computational Chemistry and Theoretical Modeling of 2,3,5 Tribromo 4 Ethylthiophene

Prediction and Interpretation of Spectroscopic Properties

The spectroscopic properties of a molecule are a direct consequence of its three-dimensional structure and electronic environment. Computational models can predict these properties with a high degree of accuracy, aiding in the identification and characterization of newly synthesized compounds.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would provide predicted ¹H and ¹³C NMR spectra for 2,3,5-Tribromo-4-ethylthiophene. By modeling the magnetic shielding around each nucleus, researchers can anticipate the resonance frequencies, offering a theoretical benchmark for experimental data. Currently, no such theoretical data has been published for this compound.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. This theoretical spectrum is invaluable for assigning experimental peaks to specific molecular motions, such as C-H stretches of the ethyl group, C-Br stretches, and the characteristic vibrations of the thiophene (B33073) ring. While studies on other substituted thiophenes have successfully correlated experimental and calculated vibrational spectra, a similar analysis for this compound is absent from the literature.

Reaction Energetics and Transition State Theory

Understanding the reactivity of a molecule is crucial for its application in synthesis and materials science. Computational chemistry provides a framework for mapping out potential reaction pathways and predicting their feasibility.

Computational Mapping of Reaction Pathways and Energy Barriers

Transition state theory is a fundamental concept used to calculate the rates of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and calculate the energy barriers (activation energies) that must be overcome for a reaction to proceed. For this compound, this could involve modeling its participation in reactions such as cross-coupling, lithiation-substitution, or polymerization. However, no such computational mapping of its reaction pathways has been documented.

Rationalization of Regioselectivity and Stereoselectivity

In many chemical reactions, multiple products can be formed. Computational modeling can explain and predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For this compound, theoretical studies could elucidate how the electronic and steric effects of the bromo and ethyl substituents direct the outcome of various reactions. For instance, calculations could determine the most likely site for electrophilic or nucleophilic attack. To date, such specific computational investigations into the selectivity of this compound have not been reported.

Advanced Applications of 2,3,5 Tribromo 4 Ethylthiophene in Materials Science and Specialized Organic Synthesis

As Building Blocks for Conjugated Polymers and Oligomers

The class of polythiophenes and their derivatives are crucial in the development of organic electronics. Brominated thiophenes, in general, are widely used as monomers that can be polymerized through catalytic cross-coupling reactions to create conjugated polymers for various applications. nih.gov

Monomer Synthesis for Organic Semiconductors (OFETs, OPVs)

There is no specific information available on the synthesis or use of 2,3,5-Tribromo-4-ethylthiophene as a monomer for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Research in this field typically involves the use of other brominated thiophenes, such as 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, which are then polymerized to form the active semiconductor layer in electronic devices. nih.gov The design of such monomers is critical, as the arrangement and nature of the substituents significantly influence the final polymer's electronic properties and solubility. nih.govmdpi.com

Precursors for Luminescent and Electroactive Materials

Similarly, no studies were found that specifically utilize this compound as a precursor for luminescent and electroactive materials. The synthesis of such materials often involves creating donor-π-acceptor (D–π–A) systems, where a thiophene-based unit can act as the π-conjugated linker. beilstein-journals.orgresearchgate.net For example, brominated thienothiophenes have been used to construct fluorescent molecules for organic light-emitting diodes (OLEDs). beilstein-journals.org However, the specific contribution of this compound to this area has not been documented.

Role in the Synthesis of Complex Heterocyclic Architectures

Thiophene (B33073) and its derivatives are foundational scaffolds in medicinal chemistry and agrochemistry due to their wide range of biological activities. nih.gov The functionalization of the thiophene ring allows for the creation of diverse and complex molecular structures. researchgate.net

Intermediate for the Development of Advanced Agrochemistry Leads

There is no published research detailing the use of this compound as an intermediate in the development of agrochemicals. While substituted thiophenes are known to be part of molecules with insecticidal or other biological activities, the role of this specific tribrominated ethylthiophene is not established. nih.gov

Scaffold for Novel Chemical Probes and Analogs for Biochemical Research

The use of this compound as a scaffold for creating new chemical probes or biochemical analogs is not described in the available literature. The development of such tools is an active area of research, with heterocyclic compounds being of great interest for their potential to interact with biological targets like DNA or proteins. chimicatechnoacta.ruchimicatechnoacta.ru However, research has focused on other thiophene derivatives.

Contribution to Methodological Advancements in Halogen-Thiophene Chemistry

There is no evidence that this compound has been the subject of studies leading to methodological advancements in halogen-thiophene chemistry. Research in this area often focuses on developing new catalytic systems for polymerization or selective functionalization reactions on various brominated thiophene substrates. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Eco-Friendly and Sustainable Synthetic Approaches

The synthesis of halogenated thiophenes, including 2,3,5-Tribromo-4-ethylthiophene, has traditionally relied on methods that may involve harsh conditions or environmentally hazardous reagents. A major future direction is the development of greener and more sustainable synthetic protocols. Research is moving towards the use of environmentally benign solvents, such as water or glycerol-based deep eutectic solvents (DESs), to replace conventional volatile organic compounds. nih.govunito.it For instance, the palladium-catalyzed direct C–H arylation of thiophene (B33073) derivatives has been successfully performed in water, a methodology that could be adapted for this compound to reduce environmental impact. unito.it

Exploration of Unconventional Reactivity and Catalytic Transformations

The three bromine atoms on the this compound ring offer a rich playground for exploring unconventional reactivity and novel catalytic transformations. The "halogen dance," a phenomenon involving base-induced halogen migration, is a known process in polyhalogenated aromatics and could be investigated for this specific compound. rsc.org This could lead to the regioselective synthesis of previously inaccessible isomers or derivatives.

Modern cross-coupling reactions, which go beyond traditional methods, are a major avenue for future exploration. The development of efficient phosphine-free direct C-H arylation at the remaining C-H position (if any were available, though not on this specific molecule, the principle applies to its precursors) or selective cross-coupling at one of the C-Br bonds is highly desirable. organic-chemistry.org For a molecule like this compound, the challenge and opportunity lie in achieving selective functionalization at the 2, 3, or 5 positions. This would require the development of highly specific catalyst systems (e.g., based on palladium or nickel) that can differentiate between the electronic environments of the three C-Br bonds. rsc.org Research into transition-metal-free reactions, such as those utilizing elemental sulfur and a base to form new C-S bonds, also presents an innovative path for transforming this building block. organic-chemistry.org The ultimate aim is to develop a toolbox of selective reactions that allows for the programmed, stepwise functionalization of the thiophene core, enabling precise control over the final molecular architecture.

Integration into Multicomponent Systems for Enhanced Functionality

The functional versatility of this compound makes it an excellent candidate for integration into multicomponent systems, leading to materials with enhanced or novel properties. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer an efficient route to novel thiophene-based structures. researchgate.net By using a derivative of this compound as a key building block in MCRs, complex heterocyclic systems with potential applications in medicinal chemistry could be rapidly assembled. researchgate.net

In materials science, this compound could serve as a precursor for advanced functional materials. For example, it could be used to synthesize ligands for metal-organic frameworks (MOFs). rsc.org The resulting MOFs could exhibit unique catalytic or adsorptive properties, potentially for applications in sustainable energy and environmental remediation. rsc.org Furthermore, derivatives of polyhalogenated thiophenes are being explored as solvent additives to control the morphology of the active layer in organic solar cells (OSCs), leading to significant improvements in device efficiency. rsc.org The specific substitution pattern of this compound could be leveraged to fine-tune intermolecular interactions and optimize the performance of next-generation OSCs. rsc.orgrsc.org

Data-Driven and AI-Assisted Design of Novel Derivatives

Beyond predicting reactivity, AI can be employed in the de novo design of novel derivatives with targeted properties. nih.gov By combining quantitative structure-activity relationship (QSAR) models with machine learning, it is possible to screen virtual libraries of compounds derived from this compound to identify candidates with high potential for specific biological activities, such as anti-inflammatory or anticancer effects. nih.govnih.govmdpi.com These computational tools can save considerable time, effort, and resources by prioritizing the synthesis of the most promising molecules. nih.gov The ultimate vision is an integrated system where AI can propose viable synthetic routes for novel, high-value derivatives based on a desired functional profile, transforming the traditional, often labor-intensive, process of chemical discovery. umich.edursc.org

Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of the structure, electronic properties, and reactive behavior of this compound and its derivatives is crucial for their rational application. Advanced spectroscopic techniques, coupled with theoretical calculations, provide the necessary tools for this characterization. Techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide detailed information about molecular orientation and electronic structure, which is particularly important when these molecules are incorporated into thin films for electronic devices. escholarship.org

In situ characterization methods are especially powerful for unraveling reaction mechanisms. By monitoring reactions in real-time, techniques like in situ Raman or infrared spectroscopy can help identify transient intermediates and provide insights into the kinetics of complex transformations. arxiv.org This is essential for optimizing reaction conditions and understanding the factors that control selectivity in the functionalization of the polybrominated thiophene ring. Coupling experimental spectroscopic data with high-level quantum chemical calculations can provide a comprehensive picture of the molecule's properties, from its vibrational modes to its behavior in complex chemical environments. mdpi.com This synergistic approach between advanced experimentation and theory will be indispensable for unlocking the full potential of this compound in future applications.

Q & A

Basic: What are the critical characterization techniques to confirm the structure of 2,3,5-Tribromo-4-ethylthiophene after synthesis?

Answer:

After synthesis, confirm the structure using a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for substituent identification), mass spectrometry (to verify molecular weight and bromine isotope patterns), and IR spectroscopy (to detect functional groups like C-Br and C-S bonds). For crystalline samples, X-ray crystallography provides definitive structural confirmation. Ensure full assignment of peaks in NMR spectra by comparing with analogous brominated thiophenes (e.g., 2,3,5-trimethylthiophene derivatives in or 7). Report melting points and Rf values for reproducibility .

Basic: How should researchers handle safety protocols for brominated thiophenes like this compound?

Answer:

Follow strict safety measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ().

- Engineering Controls: Work in a fume hood to prevent inhalation of volatile brominated compounds.

- Waste Disposal: Adhere to local regulations for halogenated waste (e.g., 40 CFR Part 261 in the US; see for disposal guidelines).

- Emergency Response: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic gas release .

Advanced: What synthetic strategies achieve selective 2,3,5-tribromination on 4-ethylthiophene?

Answer:

Selective bromination requires controlled reaction conditions:

- Electrophilic Aromatic Substitution (EAS): Use a directing group (e.g., ethyl at the 4-position) to guide bromine placement. A Lewis acid catalyst (e.g., FeBr₃) enhances regioselectivity.

- Stepwise Bromination: Introduce bromines sequentially at specific positions by adjusting temperature and stoichiometry. For example, brominate at the 2-position first, then 3 and 5, using N-bromosuccinimide (NBS) in dichloromethane (similar to ’s bromination steps for dithienothiophene derivatives).

- Ultrasound-Assisted Reactions: Improve yield and selectivity via sonication (e.g., as in ’s NBS/acetic acid method) .

Advanced: How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound?

Answer:

Discrepancies often arise from solvent effects , conformational isomers , or impurities . Address these by:

Computational Validation: Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in thiophene) that cause splitting.

Repurification: Eliminate impurities via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Cross-Verification: Check against literature data for structurally similar compounds (e.g., brominated thiophenes in Beilstein entries; ) .

Advanced: What methodologies optimize the introduction of an ethyl group at the 4-position of thiophene prior to bromination?

Answer:

The ethyl group can be introduced via:

- Friedel-Crafts Alkylation: Use ethyl chloride/AlCl₃ under anhydrous conditions. However, this may lead to carbocation rearrangements.

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with a 4-bromo-thiophene precursor and ethylboronic acid, using Pd(PPh₃)₄ as a catalyst (see ’s Stille coupling for analogous thiophene derivatization).

- Protection/Deprotection Strategies: Temporarily protect reactive sites (e.g., sulfur) with trimethylsilyl groups before alkylation .

Basic: What analytical methods confirm the purity of this compound?

Answer:

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. For non-volatile samples, elemental analysis (% C, H, Br, S) validates stoichiometry. Report deviations >0.3% as impurities (see ’s microanalysis standards) .

Advanced: How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

Bromine’s electron-withdrawing nature deactivates the thiophene ring, reducing reactivity in EAS but enhancing oxidative stability. For cross-coupling (e.g., Suzuki or Heck reactions):

- Activation via Directed Metalation: Use lithium bases to deprotonate specific positions, enabling selective functionalization.

- Halogen Exchange: Replace bromine with iodine (via Finkelstein reaction) to improve coupling efficiency.

- Microwave-Assisted Synthesis: Accelerate reaction rates and improve yields (e.g., ’s microwave methods for triazole-thiophene hybrids) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

Use a mixed solvent system (e.g., ethanol/dichloromethane) for slow evaporation. For high-melting-point derivatives, toluene or hexane at reflux followed by cooling to −20°C enhances crystal formation. Monitor purity via melting point consistency (compare with literature values; lists analogous phenol derivatives’ mp data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.